molecular formula C9H8F2INO2 B8492122 2-Amino-4-difluoromethyl-5-iodo-benzoic acid methyl ester

2-Amino-4-difluoromethyl-5-iodo-benzoic acid methyl ester

Cat. No. B8492122
M. Wt: 327.07 g/mol
InChI Key: MZLOIXRXDFKIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-difluoromethyl-5-iodo-benzoic acid methyl ester is a useful research compound. Its molecular formula is C9H8F2INO2 and its molecular weight is 327.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H8F2INO2

Molecular Weight

327.07 g/mol

IUPAC Name

methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate

InChI

InChI=1S/C9H8F2INO2/c1-15-9(14)5-2-6(12)4(8(10)11)3-7(5)13/h2-3,8H,13H2,1H3

InChI Key

MZLOIXRXDFKIEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)I)C(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4-difluoromethyl-benzoic acid methyl ester (1.98 g, 9.84 mmol) in EtOH (75 mL) were added Ag2SO4 (3.08 g, 1 equiv) and I2 (2.50 g, 1 equiv) and the resulting mixture was stirred at r.t. for 1 hour. The mixture was filtered through a pad of celite and washed with EtOH. The solution was concentrated in vacuo and then diluted with AcOEt. The organic phase was washed with sat. aq NaHCO3, 1M aq Na2S2O3 and brine and dried (Na2SO4). The solution was concentrated in vacuo to afford the title compound as an off-white solid (2.9 g, 90% yield). ES-MS: m/z 369.2 [M+CH3CN+H]+, rt 5.87 min.
Name
2-amino-4-difluoromethyl-benzoic acid methyl ester
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.08 g
Type
catalyst
Reaction Step One
Yield
90%

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